2-[(2,4-Dichlorobenzyl)thio]pyrimidin-4-ol
Description
2-[(2,4-Dichlorobenzyl)thio]pyrimidin-4-ol is a pyrimidine derivative featuring a thioether-linked 2,4-dichlorobenzyl group and a hydroxyl substituent at position 4 of the pyrimidine ring. The molecular formula is inferred as C₁₁H₈Cl₂N₂OS, with an approximate molecular weight of 287 g/mol.
Properties
CAS No. |
91183-22-1 |
|---|---|
Molecular Formula |
C11H8Cl2N2OS |
Molecular Weight |
287.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-8-2-1-7(9(13)5-8)6-17-11-14-4-3-10(16)15-11/h1-5H,6H2,(H,14,15,16) |
InChI Key |
NKZWWGQHTMRCTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NC=CC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorobenzyl)thio]pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 4-hydroxypyrimidine.
Nucleophilic Substitution: The 2,4-dichlorobenzyl chloride undergoes nucleophilic substitution with 4-hydroxypyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-[(2,4-Dichlorobenzyl)thio]pyrimidin-4-ol can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding thiol derivative.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group or the thioether linkage can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
Chemistry
In chemistry, 2-[(2,4-Dichlorobenzyl)thio]pyrimidin-4-ol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorobenzyl)thio]pyrimidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Benzyl Substituents
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea
- Structure : Thiadiazole core with 2,4-dichlorobenzylthio and 4-fluorophenylurea groups.
- Activity : Demonstrated potent anticonvulsant activity (ED₅₀ = 0.65 μmol/kg in MES test), outperforming the 3-methoxybenzyl analog (ED₅₀ = 1.14 μmol/kg) .
- Key Insight : Electron-withdrawing chlorine atoms enhance anticonvulsant efficacy compared to electron-donating methoxy groups.
- (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid Structure: Amino acid with 2,4-dichlorobenzyl substitution. Activity: Inhibited collagenase with IC₅₀ comparable to its 2,6-dichloro isomer but exhibited distinct binding interactions (Gibbs free energy = -6.4 kcal/mol vs. -6.5 kcal/mol). Hydrogen bond lengths with Gln215 differed (2.202 Å vs. 1.961 Å), highlighting positional effects on target engagement .
Heterocyclic Core Variants
- 2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(trifluoromethyl)pyrimidine Structure: Pyrimidine with 2,4-dichlorobenzylthio and 4-trifluoromethyl groups. Molecular Weight: 339.156 g/mol .
2-[(5-(2,4-Dimethoxyphenyl)-3H-1,2,4-Triazol-3-yl)thio]acetic Acid
Functional Group Modifications on the Pyrimidine Ring
2-[(2-Chloro-6-fluorobenzyl)thio]pyrimidin-4-ol
- Clofoctol (2-(2,4-Dichlorobenzyl)-4-(1,1,3,3-tetramethylbutyl)phenol) Structure: Phenol derivative with 2,4-dichlorobenzyl and bulky alkyl groups. Activity: Antimicrobial agent, illustrating how dichlorobenzyl moieties can be leveraged in diverse therapeutic contexts .
Data Tables
Biological Activity
The compound 2-[(2,4-Dichlorobenzyl)thio]pyrimidin-4-ol has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
This compound is a pyrimidine derivative characterized by the presence of a thioether group linked to a dichlorobenzyl moiety. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function through:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in cell proliferation and survival, particularly in cancer cells.
- Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values have been reported to be effective against both Gram-positive and Gram-negative bacteria.
Antiviral Activity
Preliminary studies suggest that the compound possesses antiviral properties, potentially inhibiting viral replication through interference with viral enzymes or host cell pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated across several cancer cell lines. Notable findings include:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast cancer) | 5.0 | Induction of apoptosis |
| A549 (lung cancer) | 3.5 | Inhibition of EGFR signaling |
| HeLa (cervical cancer) | 4.2 | Cell cycle arrest at G1 phase |
These results indicate that the compound can effectively inhibit cancer cell growth through multiple mechanisms, including apoptosis induction and cell cycle modulation.
Case Studies
- Study on MDA-MB-231 Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of 5 µM. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment, suggesting a mechanism involving apoptosis induction.
- Evaluation Against A549 Cells : In another study focused on lung cancer cells, the compound was shown to inhibit cell proliferation with an IC50 value of 3.5 µM. Molecular docking studies indicated strong binding affinity to the EGFR receptor, supporting its role as a potential dual inhibitor targeting both EGFR and VEGFR pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
